(22R,25R)-spirosolan-3beta-ol
Description
(22R,25R)-Spirosolan-3beta-ol (CAS: 511-98-8), also known as soladulcidine, is a steroidal alkaloid with the molecular formula C27H45NO2 and a molecular weight of 415.66 g/mol . It belongs to the spirosolane class, characterized by a 27-carbon skeleton with a fused spiroketal ring system. The compound features a hydroxyl group at the 3β position and stereochemical configurations at C-22 (R) and C-25 (R), which are critical for its biological interactions .
This compound is naturally isolated from plants in the Solanaceae family, such as Solanum triste and Cordyline rubra, where it often exists as a glycoside precursor to bioactive saponins . Its structural complexity and stereochemistry contribute to diverse pharmacological properties, including neuroprotective and anticancer activities .
Properties
Molecular Formula |
C27H45NO2 |
|---|---|
Molecular Weight |
415.7 g/mol |
IUPAC Name |
(1R,2S,4S,6R,7S,8R,9S,12S,13S,16S,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-piperidine]-16-ol |
InChI |
InChI=1S/C27H45NO2/c1-16-7-12-27(28-15-16)17(2)24-23(30-27)14-22-20-6-5-18-13-19(29)8-10-25(18,3)21(20)9-11-26(22,24)4/h16-24,28-29H,5-15H2,1-4H3/t16?,17-,18-,19-,20+,21-,22-,23-,24-,25-,26-,27+/m0/s1 |
InChI Key |
XYNPYHXGMWJBLV-QTGNNMJYSA-N |
Isomeric SMILES |
C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC[C@@H]5[C@@]4(CC[C@@H](C5)O)C)C)O[C@]16CCC(CN6)C |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)O)C)C)C)NC1 |
Synonyms |
soladulcidine spirosolan-3-ol |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Stereochemical Differences
The activity of spirosolane derivatives is highly dependent on stereochemistry and functional group substitutions. Below is a comparative analysis of key analogs:
Key Structural Insights
- Stereochemistry at C-22 and C-25 : The 22R and 25R configurations in this compound are critical for binding to Aβ peptides, as seen in SP-233 . In contrast, 22S isomers (e.g., wallogenin from Cordyline rubra) exhibit reduced affinity for mitochondrial targets .
- Glycosylation : Glycosylation at the 3β position (e.g., solamargine) enhances solubility and receptor targeting, leading to potent anticancer effects compared to the aglycone form .
- Functional Group Modifications: Esterification (e.g., SP-233) or amino substitution (e.g., 3β-amino-spirosolane from Solanum triste) can drastically alter bioactivity, shifting roles from neuroprotection to apoptosis induction .
Pharmacological Activity Comparison
- Anticancer Activity :
- Neuroprotection :
Research Findings and Data Tables
Table 1: Cytotoxic Activity of Selected Spirosolane Derivatives
Table 2: Key Spectral Data for Structural Elucidation
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